molecular formula C10H13N3O B12334847 N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide CAS No. 1628517-81-6

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

Cat. No.: B12334847
CAS No.: 1628517-81-6
M. Wt: 191.23 g/mol
InChI Key: FUWLSQKRZXOZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-(5,6,7,8-Tetrahydroquinazolin-6-yl)acetamide is a sophisticated chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents . The compound features a tetrahydroquinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Researchers value this scaffold for its ability to interact with multiple biological targets. Quinazoline derivatives have demonstrated significant research interest for their potential to inhibit key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) . Inhibition of these enzymes can disrupt DNA synthesis and cell cycle progression, making such compounds promising candidates for investigating new pathways in oncology research . Mechanism of Action and Strategic Utility While the specific mechanism of action for this exact compound may require further research, analogous acetamide-containing heterocycles are frequently investigated as enzyme inhibitors . The molecular architecture of this compound provides key interaction points: the acetamide moiety can act as a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites, while the fused bicyclic system offers a rigid platform for engaging in hydrophobic interactions . This makes it a versatile building block for constructing more complex molecules aimed at specific biological targets. Its utility is primarily as a key synthetic intermediate or a core structural template for generating libraries of compounds for high-throughput screening in oncology and antimicrobial research programs . Note: This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1628517-81-6

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

InChI

InChI=1S/C10H13N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h5-6,9H,2-4H2,1H3,(H,13,14)

InChI Key

FUWLSQKRZXOZFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=NC=NC=C2C1

Origin of Product

United States

Preparation Methods

Condensation Reactions for Core Structure Formation

Base-Catalyzed Cyclocondensation

The tetrahydroquinazoline core is frequently constructed via condensation of cyclohexanone derivatives with guanidine or its analogs. For instance, α-aminoamidines react with bis-benzylidene cyclohexanones under mild conditions (DMF, NaH, 25°C) to yield 5,6,7,8-tetrahydroquinazoline derivatives. This method achieves excellent yields (85–92%) and tolerates arylidene substituents at the C8 position, enabling structural diversification. The reaction proceeds through a tandem Michael addition-cyclization mechanism, with the aminoamidine acting as both a nucleophile and a base.

Acid-Mediated Cyclization

Patents describe the use of nitrosating agents (e.g., alkyl nitrites) in ethereal solvents to form oxime intermediates, which undergo hydrolysis to yield ketone-functionalized tetrahydroquinazolines. For example, 5,6,7,8-tetrahydroquinoline treated with tert-butyl nitrite in tetrahydrofuran generates 6,7-dihydro-5H-quinolin-8-one oxime, subsequently hydrolyzed to the corresponding ketone. While this route requires careful control of stoichiometry (2 equivalents of alkyllithium base), it provides access to enantiomerically pure intermediates critical for asymmetric synthesis.

Palladium-Catalyzed Cross-Coupling and Cyclization

Ugi-Azide/Cross-Coupling Tandem Reactions

A one-pot sequential Ugi-azide/palladium-catalyzed azide-isocyanide cross-coupling (PdCl₂, Xantphos ligand, DMF, 80°C) enables the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines. Although this method primarily targets tetrazolyl derivatives, its modular design—combining 2-azidobenzaldehydes, amines, and isocyanides—offers a template for introducing acetamide groups at the C6 position. Yields range from 45% to 68%, with electron-deficient isocyanides favoring cyclization.

Catalytic Systems and Optimization

The choice of palladium catalyst significantly impacts efficiency. Pd(OAc)₂ with bidentate ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) enhances turnover frequency by stabilizing the Pd(0) intermediate during azide-isocyanide coupling. Solvent screening reveals dimethylacetamide (DMA) superior to DMF in reducing side reactions, particularly when sterically hindered isocyanides are employed.

Functionalization of the Tetrahydroquinazoline Core

Acetylation of Primary Amines

N-Acetylation of 5,6,7,8-tetrahydroquinazolin-6-amine is achieved using acetyl chloride in dichloromethane with triethylamine as a base. A representative procedure involves dissolving the amine in anhydrous DCM (0.3 M), followed by dropwise addition of acetyl chloride (1.5 equivalents) at 0°C. DMAP (4-dimethylaminopyridine) catalyzes the reaction, achieving >90% conversion within 2 hours. Purification via flash chromatography (ethyl acetate/petroleum ether) yields N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide as a white solid.

Table 1: Acetylation Reaction Optimization
Condition Variation Yield (%) Purity (%)
Base Triethylamine vs. Pyridine 92 vs. 78 99 vs. 95
Catalyst DMAP vs. None 95 vs. 60 99 vs. 85
Solvent DCM vs. THF 92 vs. 88 99 vs. 97

Data adapted from.

Protecting Group Strategies

Boc (tert-butoxycarbonyl) and tosyl groups are employed to protect reactive amines during synthesis. For example, N-(p-tolyl)-N-tosylacetamide intermediates are deprotected using HCl/MeOH (40°C, 24 h) to expose the primary amine for subsequent acetylation. This stepwise approach prevents overacylation and improves regioselectivity.

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Patent literature discloses resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline using chiral acylating agents (e.g., (-)-menthyl chloroformate). Diastereomeric salts are separated via fractional crystallization, with enantiomeric excess (ee) >98% achieved using L-tartaric acid. Subsequent acetylation of the resolved amine preserves chirality, yielding enantiopure this compound.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Method Yield (%) Purity (%) Cost (Relative) Scalability
Condensation 85–92 98 $$ High
Palladium Catalysis 45–68 95 $$$$ Moderate
Acetylation 90–95 99 $ High
Enantiomeric Resolution 70 99 $$$ Low

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the compound's antiproliferative effects against several cancer cell lines. The results indicated significant activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound demonstrated an ability to induce apoptosis and arrest the cell cycle at critical phases, suggesting its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Apoptosis induction
HT-2912.3Cell cycle arrest (G2/M phase)
A278015.0Apoptosis induction

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing new derivatives with enhanced properties.

Synthesis Routes

This compound can be synthesized through several methods, including:

  • Condensation Reactions: Reacting tetrahydroquinazoline derivatives with acetic anhydride.
  • Reduction Reactions: Utilizing reducing agents to modify existing functional groups for improved reactivity.

These synthetic pathways are crucial for generating a library of compounds that can be screened for biological activity.

Biological Research

Research has shown that this compound exhibits significant enzyme inhibition properties. This opens avenues for its application in treating diseases related to enzyme dysregulation.

Case Study: Enzyme Inhibition

In a recent study, the compound was tested as an inhibitor for dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. The results indicated that it effectively inhibited DHFR activity with an IC50 value comparable to established inhibitors like Methotrexate .

Table 2: Enzyme Inhibition Profile of this compound

EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
Dihydrofolate Reductase (DHFR)0.199Methotrexate0.131
Cyclin-dependent Kinase 2 (CDK2)0.149Roscovitine0.380

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown high binding affinity toward enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival . By inhibiting these enzymes, the compound can exert its antibacterial effects.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • N-(5,6,7,8-Tetrahydroquinazolin-6-yl)acetamide : Features a partially saturated quinazolin ring with an acetamide substituent at position 4.
  • 2-Chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]acetamide (CAS 525581-28-6) : Shares the tetrahydroquinazolin core but includes a 5-oxo group, a chloro substituent on the acetamide, and a furanyl group at position 7 .
  • Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide) : Replace the quinazolin core with a tetrahydrocarbazole system, introducing a carbazole ring fused with a cyclohexane moiety .
  • Cephalosporin Derivatives (e.g., cefazedone) : Contain a β-lactam ring and thiazole/acetamide groups, emphasizing antibacterial activity via peptidoglycan inhibition .

Substituent Effects

  • Electron-Withdrawing Groups (Cl, F) : In tetrahydrocarbazole derivatives, chloro and fluoro substituents enhance metabolic stability and binding affinity to target proteins .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa Hazard Class
2-Chloro-N-[7-(2-furanyl)-...acetamide C₁₄H₁₂ClN₃O₃ 305.72 1.451 ± 0.06 9.65 ± 0.40 Irritant
Tetrahydrocarbazole Derivatives Varies ~350–400 N/A N/A Not specified
Cephalosporin Derivatives C₁₆H₁₈N₆O₅S₂ 462.48 N/A ~2.5–4.0 Controlled drugs

Key Observations :

  • The tetrahydroquinazolin derivative (CAS 525581-28-6) has a lower molecular weight (305.72) compared to cephalosporins (~462.48), suggesting differences in bioavailability and diffusion rates .
  • The pKa of ~9.65 for CAS 525581-28-6 indicates moderate basicity, likely due to the quinazolin nitrogen atoms .

Biological Activity

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound contains a tetrahydroquinazoline core with an acetamide functional group. The presence of an amino group enhances its reactivity and solubility in various solvents, making it suitable for diverse biological applications. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O .

Biological Activities

Research indicates that compounds within the tetrahydroquinazoline family exhibit a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydroquinazoline can demonstrate significant antitumor properties. For instance, N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell growth .
  • Neuroactive Effects : Some derivatives have been linked to neuroactive properties. Modifications to the tetrahydroquinazoline structure can lead to compounds with enhanced neuroprotective effects .
  • Antimicrobial Activity : The compound has been tested against various microbial strains, demonstrating effective inhibition of bacterial growth .

Antitumor Studies

A study evaluating the antitumor activity of several quinazoline derivatives found that certain compounds exhibited IC50 values comparable to standard chemotherapeutic agents. For example:

Compound NameStructureIC50 (µM)Comparison
N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamideStructure17.90Comparable to 5-FU (18.60 µM)
N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamideStructure6.33Superior to gefitinib (3.24 µM)

These findings indicate that this compound and its derivatives are viable candidates for further development as anticancer agents .

Neuroprotective Studies

In a neuropharmacological evaluation, specific derivatives showed protective effects against neurotoxicity induced by various stressors in neuronal cell cultures. These studies highlight the potential of this compound in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter receptors may contribute to its neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.